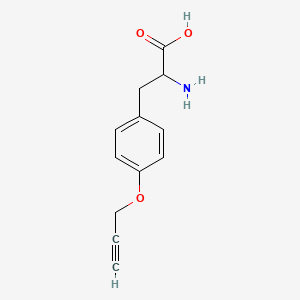

H-Tyr(opropargyl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXMFBNJRFXRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification of O Propargyl Tyrosine Analogues

Synthetic Methodologies for O-Propargyl-Tyrosine Derivatives

The synthesis of O-propargyl-tyrosine derivatives is primarily achieved through the O-alkylation of the tyrosine phenol (B47542) side chain. This transformation can be accomplished using various chemical methods, each with its own set of advantages and specific applications.

The key step in synthesizing H-Tyr(opropargyl)-OH is the formation of the ether linkage between the tyrosine phenol and a propargyl group. This is typically an O-alkylation reaction.

Several strategies have been developed for the O-alkylation of tyrosine residues. Generally, these reactions proceed under basic conditions to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. rsc.org A common method involves reacting tyrosine with an alkyl halide, such as propargyl bromide, in a solvent like dimethyl sulfoxide (B87167) (DMSO) under highly alkaline conditions. google.com To achieve high yields of the desired O-alkylated product, at least two equivalents of an acid acceptor, like sodium hydroxide, are often used. google.com

Transition metal-catalyzed approaches offer an alternative for tyrosine modification. rsc.org For instance, a palladium-catalyzed allylic alkylation of tyrosine residues has been developed using electrophilic π-allyl palladium complexes generated from allylic acetates. rsc.orgnih.gov This method allows for the modification of proteins in aqueous solutions at room temperature. nih.gov While this specific example uses an allyl group, the principle of transition metal-catalyzed cross-coupling can be adapted for other alkylations.

| Alkylation Strategy | Reagents | Key Features | Reference |

| Classical Alkylation | Alkyl halide (e.g., propargyl bromide), Base (e.g., NaOH), DMSO | Requires strongly basic conditions; potential for di-alkylation by-products. | google.com |

| Palladium-Catalyzed Allylic Alkylation | π-allyl palladium complex, Allylic acetate | Occurs in aqueous solution at room temperature; selective for tyrosine. | rsc.orgnih.gov |

To ensure the selective O-alkylation of the tyrosine side chain, the other reactive functional groups—the α-amino group and the α-carboxyl group—must be temporarily blocked using protecting groups. organic-chemistry.orgoup.com A protecting group is a reversibly formed derivative of a functional group that reduces its reactivity during a chemical transformation. organic-chemistry.org

Before performing the O-alkylation, the amino group of tyrosine is typically protected, for instance, as a carbamate. organic-chemistry.org Similarly, the carboxyl group is often protected as an ester. oup.com These protections prevent the N-alkylation of the amine and the esterification of the carboxyl group by the alkylating agent intended for the phenolic hydroxyl. Once the O-alkylation is complete, these protecting groups can be removed to yield this compound. The choice of protecting groups is critical and they must be stable to the O-alkylation conditions and removable without affecting the newly formed propargyl ether linkage. organic-chemistry.org

The hydroxyl group of tyrosine itself can be protected, for example, with a propargyloxycarbonyl (Poc) group, which is stable to both acidic and basic conditions commonly used in peptide synthesis. researchgate.netcore.ac.uk However, for the synthesis of this compound, the goal is to react this hydroxyl group, not protect it. Therefore, protection strategies focus on the amine and carboxyl termini. core.ac.uk

Derivatization Strategies for this compound in Peptide Synthesis

Once synthesized, this compound is a valuable non-canonical amino acid for incorporation into peptides. This is most commonly achieved via solid-phase peptide synthesis (SPPS), a method where a peptide chain is assembled sequentially while anchored to a solid resin support. researchgate.net For successful incorporation, the this compound monomer must be appropriately protected.

In peptide synthesis, the α-amino group of the incoming amino acid must be temporarily protected to prevent self-polymerization. peptide.combiosynth.com This protection scheme is fundamental to the controlled, stepwise assembly of the peptide chain. nih.gov Two of the most widely used N-α-protecting groups in SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. oup.compeptide.com

The choice between Fmoc and Boc dictates the entire strategy for the synthesis, including the type of resin and the conditions for final cleavage and side-chain deprotection. biosynth.com The key principle is orthogonality: the selective removal of one type of protecting group in the presence of others. organic-chemistry.orgnih.gov For example, in Fmoc-based SPPS, the temporary Fmoc group is removed with a base (like piperidine), while the permanent side-chain protecting groups and the resin linkage are acid-labile. wikipedia.org Conversely, in Boc-based SPPS, the temporary Boc group is removed with a mild acid (like trifluoroacetic acid, TFA), while final cleavage requires a strong acid (like hydrofluoric acid, HF). peptide.com

Therefore, for its use in SPPS, this compound is derivatized to either Fmoc-Tyr(opropargyl)-OH or Boc-Tyr(opropargyl)-OH. The propargyl group on the side chain is stable to the conditions used for both Fmoc and Boc removal.

| Protecting Group | Full Name | Structure | Cleavage Condition | Primary Use | Reference |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% piperidine (B6355638) in DMF) | SPPS | peptide.comwikipedia.org | |

| Boc | tert-Butoxycarbonyl | Acid (e.g., TFA) | SPPS, Solution-phase synthesis | oup.compeptide.com |

During peptide coupling reactions, the carboxyl group of the incoming amino acid must be activated to facilitate amide bond formation. gcwgandhinagar.com In SPPS, the first amino acid is anchored to the resin via its carboxyl group, which serves as its protection throughout the synthesis. researchgate.net For subsequent amino acids, including the protected Fmoc- or Boc-Tyr(opropargyl)-OH, the free carboxyl group is activated in situ to react with the deprotected N-terminus of the growing peptide chain on the resin.

In solution-phase peptide synthesis, the carboxyl group of an amino acid may be protected as an ester, for example, a methyl or benzyl (B1604629) ester. oup.comcore.ac.uk Interestingly, propargyl esters have also been employed as effective protecting groups for the carboxyl function in solution-phase synthesis. nih.gov These can be introduced by treating an amino acid with propargyl alcohol saturated with HCl. nih.gov This protection strategy is orthogonal to many other protecting groups, as the propargyl ester can be selectively removed using reagents like tetrathiomolybdate (B108656) under neutral conditions, leaving acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups intact. nih.gov While this applies to protecting the carboxyl group of any amino acid, it presents a chemically interesting, though potentially complex, scenario if used on this compound, which already contains a propargyl moiety on its side chain.

O Propargyl Tyrosine in Bioorthogonal Click Chemistry Applications

Fundamental Principles of Click Chemistry with Alkyne-Functionalized Amino Acids

Click chemistry refers to a class of reactions that are modular, high-yielding, and produce minimal inoffensive byproducts. numberanalytics.com A key principle is the use of bioorthogonal functional groups, such as azides and alkynes, which react selectively with each other while ignoring all other functional groups present in a biological system. sigmaaldrich.comnih.gov The incorporation of alkyne-functionalized amino acids, like O-Propargyl-Tyrosine, into a protein's structure allows for subsequent conjugation with a molecule bearing a complementary azide (B81097) group. researchgate.netiris-biotech.de This process, often the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), results in the formation of a stable triazole linkage, which mimics the properties of a natural amide bond. bachem.com This strategy is widely used for attaching probes, dyes, or drugs to specific sites on a protein. bachem.compeptide.com

The most prominent click reaction involving terminal alkynes like the one on O-Propargyl-Tyrosine is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). numberanalytics.comfrontiersin.org This reaction involves the 1,3-dipolar cycloaddition between the alkyne on O-Propargyl-Tyrosine and an azide-modified molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. peptide.com The reaction's efficiency and selectivity are critically dependent on the copper(I) catalyst. jenabioscience.com

In biological applications, the catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. jenabioscience.com A significant challenge is the potential cytotoxicity of free copper ions. nih.gov To mitigate this and enhance reaction efficiency, copper-chelating ligands are used. researchgate.net These ligands stabilize the Cu(I) oxidation state, prevent protein damage from reactive oxygen species, and accelerate the reaction. researchgate.netjenabioscience.com

| Component | Typical Reagent | Role | Typical Concentration | Source |

| Alkyne Source | H-Tyr(opropargyl)-OH (incorporated in protein) | The alkyne-bearing amino acid for conjugation. | Varies with protein | researchgate.netnih.gov |

| Azide Probe | Desthiobiotin-PEG3-azide, Azide-Fluorophore | The molecule to be conjugated to the protein. | 100 µM | researchgate.netnih.gov |

| Copper Source | Copper(II) Sulfate (CuSO₄) | Precursor for the active Cu(I) catalyst. | 0.25 mM | jenabioscience.com |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state. | 5 mM | jenabioscience.com |

| Ligand | THPTA, TBTA | Stabilizes Cu(I), accelerates reaction, protects biomolecules. | 1.25 mM | iris-biotech.dejenabioscience.com |

This interactive table summarizes typical components and their roles in a CuAAC reaction for protein labeling.

The CuAAC reaction is noted for its reliability and high yields, making it a cornerstone for modifying proteins containing O-Propargyl-Tyrosine. peptide.comnih.gov However, under certain conditions, side reactions can occur, such as a Cu-catalyzed azide–alkyne–thiol reaction involving cysteine residues, which can lead to false-positive results in proteomic studies. nih.gov

While CuAAC is highly effective, the requirement for a potentially toxic copper catalyst has driven the development of catalyst-free alternatives. nobelprize.orgnih.gov The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). bachem.commagtech.com.cn The driving force for SPAAC is not a catalyst but the ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO, BCN). nih.govmagtech.com.cn This high-energy alkyne reacts spontaneously with an azide under physiological conditions, eliminating the need for copper. nih.govrsc.org

O-Propargyl-Tyrosine itself possesses a terminal alkyne, not a strained cyclic alkyne, and therefore does not directly participate in SPAAC as the alkyne component. rsc.org However, its bioorthogonal nature is crucial in systems where multiple labeling strategies are employed. A protein containing O-Propargyl-Tyrosine can coexist in a system where another molecule is being labeled via SPAAC without any cross-reactivity. nih.gov The terminal alkyne of O-Propargyl-Tyrosine remains inert until a copper catalyst is introduced for a subsequent, orthogonal CuAAC reaction. frontiersin.org

Other catalyst-free reactions exist, such as the amino-yne click reaction, which involves the spontaneous reaction between an amine and a propiolate-like compound at room temperature. mdpi.com While distinct from SPAAC, these developments highlight the ongoing expansion of the bioorthogonal toolkit available for modifying biomolecules functionalized with specific handles. mdpi.comrsc.org

Reaction Kinetics and Efficiency in Complex Biological Environments

The effectiveness of a bioorthogonal reaction is determined by its kinetics and efficiency within a complex biological milieu. nih.gov For CuAAC involving O-Propargyl-Tyrosine, the reaction rate is significantly influenced by the choice of ligand and the concentrations of the reactants. jenabioscience.com Ligands like THPTA not only protect the biomolecule but also accelerate the reaction, allowing for the use of lower, less toxic copper concentrations. frontiersin.org The reaction is generally fast and high-yielding, even in complex mixtures like cell lysates. nih.gov

For catalyst-free reactions like SPAAC, the kinetics are a primary focus of research. magtech.com.cn The reaction rate is highly dependent on the structure of the strained alkyne, with different cyclooctyne derivatives exhibiting a wide range of second-order rate constants. nih.gov For example, the development of biarylazacyclooctynone (BARAC) provided exceptional reaction kinetics suitable for live-cell imaging. magtech.com.cn

The efficiency of these reactions in biological systems allows for the specific labeling of biomolecules at low concentrations, which is often a requirement for in vivo applications. nobelprize.orgresearchgate.net This enables researchers to track cellular processes, visualize tumors, and study biomolecular interactions with minimal perturbation to the living system. researchgate.netnih.gov

| Reaction Type | Key Features | Advantages | Disadvantages | Source |

| CuAAC | Copper(I) catalyzed reaction between a terminal alkyne (e.g., on O-Propargyl-Tyrosine) and an azide. | Very fast kinetics, high yields, uses simple terminal alkynes. | Requires copper catalyst which can be toxic to cells. | numberanalytics.comfrontiersin.org |

| SPAAC | Catalyst-free reaction between a strained cyclic alkyne and an azide. | No catalyst needed (more biocompatible), highly selective. | Requires synthesis of complex strained alkynes; generally slower kinetics than CuAAC. | bachem.commagtech.com.cnnih.gov |

This interactive table compares the key features of CuAAC and SPAAC.

Orthogonal Reactivity of O-Propargyl-Tyrosine in Multi-component Bioconjugation Systems

A major advantage of bioorthogonal chemistry is the ability to perform multiple, independent chemical modifications on a single biomolecule or within the same biological system. nih.govnih.gov This concept of orthogonal reactivity is critical for creating complex, multi-functional bioconjugates. bachem.com The alkyne handle of O-Propargyl-Tyrosine is an excellent component for such systems.

The alkyne-azide reaction is orthogonal to many other bioconjugation chemistries. For example, a protein can be engineered to contain O-Propargyl-Tyrosine, a cysteine residue, and a lysine (B10760008) residue. nih.gov It is possible to selectively:

React the alkyne on the O-Propargyl-Tyrosine with an azide-functionalized molecule via CuAAC.

React the thiol group on the cysteine with a maleimide-functionalized molecule.

React the amine group on the lysine with an NHS-ester.

This allows for the site-specific attachment of three different molecules to a single protein. nih.gov Furthermore, the CuAAC reaction (requiring a terminal alkyne and a catalyst) is orthogonal to the SPAAC reaction (requiring a strained alkyne and no catalyst). nih.gov A system could contain a protein with O-Propargyl-Tyrosine and another with an azide. A third molecule with a strained alkyne could be added and would react selectively via SPAAC with the azide. Subsequently, adding a copper catalyst and a different azide-probe would trigger the CuAAC reaction at the O-Propargyl-Tyrosine site. nih.gov This level of control enables the construction of highly complex biological tools for advanced applications in drug delivery and diagnostics. nih.govnih.gov

Genetic Encoding and Site Specific Incorporation of O Propargyl Tyrosine As a Non Canonical Amino Acid

Methodologies for Non-Canonical Amino Acid (ncAA) Incorporation

Genetic Code Expansion (GCE) is a powerful technology that enables the site-specific incorporation of ncAAs into proteins in living organisms and in vitro systems. researchgate.netacs.orgyoutube.com This is accomplished by repurposing a codon that is not typically assigned to a canonical amino acid, most commonly a nonsense or "stop" codon like the amber codon (UAG). nih.govresearchgate.net To achieve this, a new, engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) are introduced into the expression system. nih.govmelnikovlab.com This engineered pair must be "orthogonal," meaning it functions independently of the host cell's endogenous aaRS/tRNA pairs and does not cross-react with the 20 canonical amino acids. melnikovlab.com The engineered aaRS specifically recognizes and charges the desired ncAA (e.g., O-propargyl-tyrosine) onto the engineered tRNA. This suppressor tRNA possesses an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG codon) on the messenger RNA (mRNA) template, thereby inserting the ncAA into the growing polypeptide chain at the specified site. nih.govnih.gov

The successful site-specific incorporation of tyrosine analogues, including O-propargyl-tyrosine, hinges on the development of highly specific and efficient orthogonal aaRS/tRNA pairs. melnikovlab.com The tyrosyl-tRNA synthetase/tRNA pair (TyrRS/tRNATyr) from the archaeon Methanocaldococcus jannaschii (formerly Methanococcus jannaschii) is a commonly used scaffold for this purpose. d-nb.infopsu.edu Its orthogonality in bacterial and eukaryotic cells stems from the evolutionary divergence of tRNA recognition elements between archaea and other domains of life. melnikovlab.comd-nb.info This natural lack of cross-reactivity allows for its adaptation to specifically recognize and incorporate novel tyrosine derivatives without interfering with the host's native translational machinery. psu.edu An engineered M. jannaschii TyrRS variant (AzF-RS), for example, has been shown to be active toward O-propargyl-l-tyrosine (OpgY). frontiersin.orgnih.gov

Creating a TyrRS that specifically recognizes O-propargyl-tyrosine while discriminating against the native L-tyrosine and other canonical amino acids requires significant protein engineering. nih.gov This is achieved through a combination of rational design and directed evolution. pnas.orgbroadinstitute.org

Rational Design: Based on the crystal structure of the TyrRS active site, key residues that interact with the amino acid side chain are identified. psu.edu Mutations are then introduced to alter the size and chemical nature of the binding pocket to accommodate the propargyl group of the ncAA and disfavor the hydroxyl group of tyrosine. psu.edu

Directed Evolution: Libraries of mutant TyrRS genes are generated through methods like error-prone PCR or saturation mutagenesis of active site residues. researchgate.netnih.gov These libraries are then subjected to powerful selection schemes. A common approach involves using a reporter gene (e.g., encoding antibiotic resistance or a fluorescent protein) containing an in-frame amber codon. nih.gov In the presence of the ncAA, only cells expressing a functional mutant TyrRS can suppress the stop codon, produce the full-length reporter protein, and survive (positive selection). Conversely, in the absence of the ncAA, cells expressing synthetases that mis-incorporate a canonical amino acid are eliminated (negative selection). nih.gov This iterative process enriches for TyrRS variants with high activity and specificity for the target ncAA. broadinstitute.org

Table 1: Examples of Engineered TyrRS Variants for Tyrosine Analogue Incorporation This table presents examples of engineered synthetases and the tyrosine analogues they incorporate, illustrating the principles of directed evolution. Specific variants for O-propargyl-tyrosine are often derived from these or similar engineering efforts.

| Parent Synthetase | Target ncAA | Key Mutations | Selection Method | Reference |

|---|---|---|---|---|

| M. jannaschii TyrRS | O-Methyl-L-tyrosine | Y32G, N123G, D176G, F177L, L180I | Positive/Negative selection in E. coli | psu.edu |

| M. jannaschii TyrRS | p-Azido-L-phenylalanine (AzF) / O-propargyl-L-tyrosine (OpgY) | Not explicitly detailed, but referred to as AzF-RS variant | Derived from previous evolution campaigns | nih.gov |

| M. jannaschii TyrRS | 3-Iodo-L-tyrosine (B556601) | V37C, C195 | Selection in mammalian cells | nih.gov |

| M. jannaschii TyrRS | p-Iodo-L-phenylalanine | Not explicitly detailed | Phage-Assisted Continuous Evolution (PACE) | broadinstitute.org |

The second component of the orthogonal pair, the suppressor tRNA, is engineered to decode a specific codon that is not assigned to a canonical amino acid. nih.gov The amber stop codon (UAG) is the most frequently used target for suppression because it is the least common stop codon in many organisms, such as E. coli. nih.govresearchgate.net An orthogonal tRNA, such as tRNATyr from M. jannaschii or tRNAPyl from Methanosarcina species, is mutated in its anticodon loop to be complementary to the UAG codon (i.e., changing it to CUA). d-nb.infonih.gov Further mutations may be introduced to enhance suppression efficiency or ensure the tRNA is not recognized by any endogenous host synthetases. researchgate.netresearchgate.net Recently, efforts have expanded to engineer initiator tRNAs that can incorporate an ncAA, like O-propargyl-tyrosine, specifically at the N-terminus of a protein in response to a start codon that has been replaced by a UAG codon. frontiersin.orgnih.govnih.gov

It is crucial to distinguish between residue-specific and site-selective (or site-specific) incorporation strategies, as they serve different experimental purposes. nih.govacs.orgjove.com

Residue-Specific Incorporation: This method involves the global replacement of all instances of a particular canonical amino acid with an ncAA analogue. nih.gov It is often achieved in auxotrophic host strains that cannot synthesize a specific amino acid, forcing them to utilize an externally supplied ncAA analogue. acs.orgresearchgate.net This approach leads to proteins where the ncAA is present at multiple sites, which can substantially alter the protein's global properties. nih.gov

Table 2: Comparison of Residue-Specific and Site-Selective Incorporation

| Feature | Residue-Specific Incorporation | Site-Selective Incorporation |

|---|---|---|

| Mechanism | Utilizes promiscuity of endogenous aaRS in auxotrophic hosts. acs.org | Requires an orthogonal aaRS/tRNA pair and codon reassignment (e.g., stop codon suppression). nih.gov |

| Outcome | Global replacement of a canonical amino acid with an ncAA. nih.gov | Insertion of a single ncAA at a specific, predetermined site. nih.gov |

| Protein Impact | Substantial alteration of global protein properties. nih.gov | Minimal structural perturbation; introduces a localized function. frontiersin.org |

| Typical ncAA | Close structural analogues (e.g., azidohomoalanine for methionine). nih.gov | Diverse structures with unique functionalities (e.g., O-propargyl-tyrosine). frontiersin.orgnih.gov |

| Genetic Requirement | Auxotrophic host strain. acs.org | Plasmid(s) for orthogonal pair and mutated target gene. nih.gov |

Engineered Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Tyrosine Analogues

Cellular and Cell-Free Protein Synthesis Systems for O-Propargyl-Tyrosine Incorporation

The incorporation of O-propargyl-tyrosine can be performed in both living cells (in vivo) and in cell-free extract-based systems (in vitro). nih.govfrontiersin.org

Cellular (In Vivo) Systems: Incorporation in living cells, such as E. coli or mammalian cells, involves transforming the cells with plasmids that encode the orthogonal TyrRS, the suppressor tRNA, and the target protein containing the amber codon. psu.edunih.gov The ncAA is added to the culture medium, where it must be transported into the cell to be utilized by the engineered translational machinery. psu.edu While powerful, this approach can be limited by factors such as the toxicity of the ncAA to the host cell or inefficient cellular uptake. jove.comresearchgate.net

Cell-Free Protein Synthesis (CFPS) Systems: CFPS systems provide a powerful alternative that circumvents the limitations of a living host. frontiersin.orgstanford.edu These systems consist of cell extracts containing all the necessary components for transcription and translation (ribosomes, tRNAs, enzymes, etc.), to which a DNA template, amino acids, and an energy source are added. frontiersin.org For ncAA incorporation, the orthogonal aaRS/tRNA pair and the ncAA, such as O-propargyl-tyrosine or its analogue p-propargyloxyphenylalanine, are added directly to the reaction mixture. researchgate.netstanford.edunih.gov This open environment allows for direct control over the concentration of all components, bypassing issues of membrane transport and cell viability. researchgate.netnih.gov Consequently, CFPS has been shown to achieve significantly higher yields of proteins containing propargyl-functionalized tyrosine analogues compared to in vivo methods, particularly for ncAAs with poor solubility or low cellular uptake. researchgate.netnih.govacs.org

Table 3: Compound Names Mentioned in this Article

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| H-Tyr(opropargyl)-OH / OpgY | O-propargyl-L-tyrosine |

| pPa | p-propargyloxyphenylalanine |

| Tyr | L-tyrosine |

| AzF | p-Azido-L-phenylalanine |

| MeTyr | O-Methyl-L-tyrosine |

| Aha | Azidohomoalanine |

| Hpg | Homopropargylglycine |

| pIF | para-Iodo-L-phenylalanine |

| pMeF | para-Methyl-L-phenylalanine |

| pTyr | O-phosphotyrosine |

| Pmp | 4-phosphomethyl-L-phenylalanine |

Application in Prokaryotic and Eukaryotic Expression Systems

The genetic encoding of O-propargyl-tyrosine has been successfully demonstrated in both prokaryotic and eukaryotic systems, enabling the production of uniquely functionalized proteins in a variety of cellular environments.

In prokaryotes, particularly Escherichia coli, engineered systems are widely used. For instance, an engineered Methanococcus jannaschii tRNA(Tyr)/tyrosyl-tRNA synthetase (Mj-TyrRS) variant, initially developed for p-azidophenylalanine (AzF), has been shown to be active toward O-propargyl-l-tyrosine (OpgY). nih.gov This allows for the site-specific incorporation of OpgY in response to a UAG codon. nih.gov To enhance the fidelity of this system, co-expression of factors like E. coli prolyl-tRNA synthetase (ProRS) can be employed to prevent the mischarging of the orthogonal tRNA with endogenous amino acids. nih.gov The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from methanogenic archaea is another versatile platform that is orthogonal in both bacterial and eukaryotic hosts, and it has been engineered to incorporate a wide range of ncAAs. nih.govrug.nl

In eukaryotic systems, such as mammalian cells, similar strategies are applied. The challenge often lies in achieving efficient expression of the orthogonal components and ensuring the ncAA is available within the cell. frontiersin.org Systems derived from the M. barkeri pyrrolysine synthetase have been developed to efficiently incorporate halogenated tyrosine derivatives in both E. coli and human cells, demonstrating the cross-applicability of these orthogonal systems. researchgate.net The successful incorporation of other tyrosine analogs, like 3-iodo-l-tyrosine and 3-nitrotyrosine, in mammalian cells using engineered TyrRS and PylRS pairs, respectively, paves the way for the efficient use of O-propargyl-tyrosine in these higher-order systems. frontiersin.orgnih.gov This allows for the study of proteins with unique post-translational modifications in their native cellular context. nih.gov

Cell-Free Protein Synthesis for Enhanced Control

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in-vivo expression, providing enhanced control over the reaction environment and overcoming certain limitations of cellular systems. researchgate.net One significant advantage is circumventing issues related to the cellular uptake of the ncAA, which can be a limiting factor for analogs with poor membrane permeability or solubility, such as the tyrosine analog p-propargyloxyphenylalanine (pPa). nih.govresearchgate.netnih.gov

By directly adding the ncAA and the components of the orthogonal translation system (the orthogonal tRNA and aminoacyl-tRNA synthetase) to the cell extract, high concentrations of these reagents can be maintained. google.com This has led to dramatic increases in the yield of proteins containing propargyl-functionalized tyrosine analogs. In one study using a CFPS system, the incorporation of pPa into proteins was achieved with yields up to 27 times higher than previously reported in-vivo methods. nih.govresearchgate.net Another report demonstrated the accumulation of 0.9–1.7 mg/ml of modified protein containing p-propargyloxy-l-phenylalanine (pPaF) in CFPS solutions, corresponding to a high suppression efficiency of 50–88%. researchgate.net

The open nature of CFPS allows for easy manipulation of the system's components, which facilitates the optimization of ncAA incorporation and the production of proteins that might be toxic to living cells. researchgate.netgoogle.com

Table 1: Comparison of Protein Yields for Tyrosine Analogs in Different Expression Systems

| Compound | Expression System | Reported Yield/Efficiency | Reference |

| p-Propargyloxyphenylalanine (pPa) | Cell-Free Protein Synthesis (CFPS) | Up to 27x higher than in-vivo | nih.govresearchgate.net |

| p-Propargyloxy-l-phenylalanine (pPaF) | Cell-Free Protein Synthesis (CFPS) | 0.9–1.7 mg/ml (50-88% suppression efficiency) | researchgate.net |

| p-Propargyloxy-L-phenylalanine-sfGFP | S30 CFPS System | ~190 µg/ml | google.com |

This table presents data for close structural analogs of this compound to illustrate the effectiveness of CFPS.

Optimization of Incorporation Efficiency and Specificity in Bioreactors

Transitioning the production of proteins containing O-propargyl-tyrosine from laboratory-scale shake flasks to industrial-scale bioreactors is essential for generating larger quantities needed for therapeutic or materials science applications. nih.gov This scaling-up process requires significant optimization of fermentation conditions to maintain high incorporation efficiency and protein yield. nih.gov

High-cell-density (HCD) fermentation is a key strategy employed in bioreactors to maximize the volumetric yield of recombinant proteins. nih.govgoogle.comresearchgate.net This involves using specialized growth media and fed-batch strategies, where a concentrated nutrient feed is supplied to the culture to support growth to very high cell densities (e.g., 80-150 g/L of bacteria) before inducing protein expression. nih.govnih.gov

For ncAA incorporation, several parameters must be precisely controlled in the bioreactor:

ncAA Concentration and Feed Strategy: The timing and mode of ncAA addition are critical. Studies show that ncAA uptake can be most efficient during specific growth phases, and a short duration between uptake and protein expression induction is preferable to prevent intracellular degradation of the ncAA. researchgate.net Continuous or pulsed feeding of the ncAA must be optimized to ensure it is not a limiting factor without becoming toxic to the cells. nih.gov

Induction Point: The cell density at which protein expression is induced significantly impacts the final yield. For HCD processes, induction is typically initiated when cell density reaches a range of 20 to 80 g/L. nih.gov

Process Control: Critical parameters such as pH, temperature, and dissolved oxygen are tightly controlled. For instance, dissolved oxygen might be maintained at 20-30% air saturation through controlled agitation and oxygen enrichment to ensure optimal metabolic activity and protein synthesis. biorxiv.org

These controlled fed-batch strategies in bioreactors allow for the scalable production of proteins containing O-propargyl-tyrosine, with reported yields for other recombinant proteins reaching the gram-per-liter scale. nih.govnih.gov

Post-Translational Enzymatic Incorporation Mechanisms

Beyond genetic code expansion, O-propargyl-tyrosine can be incorporated into proteins post-translationally using enzymes that exhibit substrate promiscuity. This chemoenzymatic approach allows for the modification of specific proteins at their C-terminus.

Tubulin Tyrosine Ligase (TTL)-Catalyzed Ligation of O-Propargyl-Tyrosine

Tubulin Tyrosine Ligase (TTL) is an enzyme that naturally catalyzes the C-terminal addition of a tyrosine residue to detyrosinated α-tubulin. A key discovery was that TTL possesses a broad substrate tolerance, allowing it to recognize and ligate not just tyrosine, but also various tyrosine derivatives, including O-propargyl-l-tyrosine. nih.govresearchgate.net

The strategy involves engineering the target protein to contain a short, C-terminal recognition sequence known as a "Tub-tag" (e.g., VDSVEGEGEEEGEE). researchgate.netbiorxiv.org TTL specifically recognizes this tag and catalyzes the ATP-dependent ligation of O-propargyl-tyrosine onto the C-terminal glutamate (B1630785) residue of the tag. This reaction provides a highly specific method for C-terminal labeling of a protein of interest with the alkyne handle of O-propargyl-tyrosine.

The efficiency of this ligation is dependent on substrate concentration. Research has shown that the incorporation efficiency of O-propargyl-l-tyrosine can be dramatically improved by increasing its concentration in the reaction mixture. In one study, increasing the O-propargyl-l-tyrosine concentration from 1 mM to 16 mM resulted in an increase in incorporation from 25% to over 95%. nih.gov

Table 2: TTL-Catalyzed Ligation of O-propargyl-l-tyrosine

| Parameter | Condition/Value | Finding | Reference |

| Reactants | 298 µM GBP-TT, 29.8 µM TTL, 10 mM O-propargyl-l-tyrosine | Successful generation of alkynyl-functionalized protein | |

| Reaction Time | 3 hours | Sufficient for ligation under specified conditions | |

| Temperature | 30 °C | Effective temperature for enzymatic ligation | |

| Substrate Concentration | 1 mM O-propargyl-l-tyrosine | ~25% incorporation efficiency | nih.gov |

| Substrate Concentration | 16 mM O-propargyl-l-tyrosine | >95% incorporation efficiency | nih.gov |

This TTL-mediated approach is a powerful tool for in-vitro protein modification, enabling the site-specific installation of the versatile propargyl group for subsequent "click chemistry" conjugations. nih.gov

O Propargyl Tyrosine in Peptide and Protein Bioconjugation and Functionalization

Integration of O-Propargyl-Tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the workhorse for the chemical synthesis of peptides. The incorporation of O-Propargyl-Tyrosine into peptide chains via SPPS allows for the creation of peptides armed with a versatile alkyne handle for subsequent modifications.

Fmoc-Based SPPS Protocols for Alkyne-Functionalized Peptides

The Fluorenylmethyloxycarbonyl (Fmoc) based strategy is the most common approach for SPPS due to its mild reaction conditions. altabioscience.com The integration of Fmoc-O-propargyl-tyrosine-OH into a growing peptide chain follows the standard Fmoc-SPPS cycle of deprotection and coupling. uci.edu

The general cycle involves:

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.compeptide.com The completion of this step can be monitored by UV spectroscopy, quantifying the release of the dibenzofulvene-piperidine adduct. iris-biotech.de

Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc adduct.

Coupling: The incoming Fmoc-O-propargyl-tyrosine-OH is activated and coupled to the newly exposed N-terminal amine of the peptide chain. Common activating reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). mesalabs.com

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. The efficiency of each coupling step is crucial for the successful synthesis of the final peptide. iris-biotech.de Monitoring the reaction completion, for instance through a ninhydrin (B49086) test, is a standard practice. iris-biotech.de

Table 1: Key Reagents in Fmoc-SPPS of O-Propargyl-Tyrosine Containing Peptides

| Reagent/Component | Function | Common Examples/Conditions |

|---|---|---|

| Solid Support | Insoluble matrix for peptide assembly | Polystyrene resin, e.g., Wang resin, Rink amide resin uci.edu |

| Fmoc-O-propargyl-tyrosine-OH | Building block with alkyne functionality | Commercially available |

| Deprotection Agent | Removes the Fmoc group | 20% piperidine in DMF uci.edu |

| Coupling Reagents | Activate the carboxylic acid for amide bond formation | HATU, HCTU, DIC/Oxyma mesalabs.comresearchgate.net |

| Solvents | For swelling, washing, and reactions | DMF, DCM (Dichloromethane) uci.edu |

| Cleavage Cocktail | Releases the peptide from the resin and removes side-chain protecting groups | Trifluoroacetic acid (TFA)-based cocktails researchgate.net |

Synthesis of Macrocyclic and Constrained Peptides Incorporating O-Propargyl-Tyrosine

The introduction of O-propargyl-tyrosine into peptides opens up avenues for creating macrocyclic structures. These constrained peptides often exhibit enhanced stability, binding affinity, and cell permeability compared to their linear counterparts. A common strategy for cyclization involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, between the propargyl group of O-propargyl-tyrosine and an azide-functionalized amino acid incorporated elsewhere in the peptide sequence. nih.gov

One reported methodology involves the synthesis of macrocyclic organo-peptide hybrids (MOrPHs). nih.gov In this approach, a linear precursor polypeptide containing O-propargyl-tyrosine is expressed and purified. This precursor is then cyclized by reacting it with a synthetic precursor containing both an azide (B81097) and a hydrazide group. The CuAAC reaction forms a triazole linkage, and a subsequent intramolecular reaction involving the hydrazide releases the macrocyclic peptide. nih.gov

Another strategy for creating constrained peptides is through thioether formation. This can be achieved by reacting the propargyl group of O-propargyl-tyrosine with a cysteine residue within the same peptide chain, although this is less common than CuAAC-based cyclization. nih.gov

Table 2: Example of a Macrocyclic Peptide Synthesis Strategy

| Strategy | Key Components | Reaction Type | Resulting Linkage | Reference |

|---|---|---|---|---|

| MOrPH Synthesis | Linear peptide with O-propargyl-tyrosine, Azide-hydrazide synthetic precursor | CuAAC followed by intramolecular hydrazide reaction | Triazole and amide bond | nih.gov |

Site-Specific Protein Labeling and Modification Applications

The alkyne handle of O-propargyl-tyrosine, when incorporated into a protein, provides a powerful tool for site-specific labeling and modification. This allows for the attachment of a wide range of molecules to study protein function, localization, and interactions.

Covalent Attachment of Probes via Alkyne Group

The terminal alkyne of O-propargyl-tyrosine is a bioorthogonal functional group, meaning it does not react with the vast majority of functional groups found in biological systems. This allows for highly specific covalent attachment of probes using click chemistry, most notably the CuAAC reaction. nih.gov This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions. nih.govacs.org

A variety of probes can be functionalized with an azide group and subsequently "clicked" onto a protein containing O-propargyl-tyrosine. These probes can be used for a range of applications, including:

Activity-Based Protein Profiling (ABPP): Attaching reactive groups to identify enzyme activities in complex biological samples. nih.gov

Proteomic Investigations: Labeling proteins for identification and quantification. nih.gov

The strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free click reaction, which is particularly useful for in vivo applications where copper toxicity is a concern. nih.gov

Bioconjugation with Fluorescent Dyes and Affinity Tags for Protein Visualization and Purification

The alkyne group of O-propargyl-tyrosine serves as a convenient anchor point for the attachment of fluorescent dyes and affinity tags. This enables the visualization of proteins in cells and tissues and facilitates their purification from complex mixtures.

Fluorescent Dyes: A wide array of fluorescent dyes can be synthesized with an azide moiety, allowing for their straightforward conjugation to O-propargyl-tyrosine-containing proteins via CuAAC. sb-peptide.comjpt.com This enables a variety of fluorescence-based applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of a protein. cpcscientific.com

FACS (Fluorescence-Activated Cell Sorting): To identify and isolate cells expressing the labeled protein. sb-peptide.com

In-vivo Imaging: To track the protein in a living organism. sb-peptide.com

Table 3: Common Fluorescent Dyes for Peptide and Protein Labeling

| Dye Class | Examples | Excitation (nm) | Emission (nm) |

|---|---|---|---|

| Fluorescein | FAM, FITC | ~495 | ~520 |

| Rhodamine | TAMRA, Texas Red | ~555 | ~580 |

| Cyanine | Cy3, Cy5 | ~550 / ~650 | ~570 / ~670 |

| Alexa Fluor Dyes | Alexa Fluor 488, Alexa Fluor 555 | ~490 / ~555 | ~525 / ~580 |

Note: Excitation and emission maxima are approximate and can vary depending on the conjugation partner and environment.

Affinity Tags: Affinity tags are peptides or small proteins that bind with high affinity to a specific ligand, facilitating the purification of the tagged protein. sinobiological.comnih.gov By functionalizing an affinity tag with an azide, it can be attached to an O-propargyl-tyrosine-containing protein. This allows for the purification of the protein using affinity chromatography. Common affinity tag systems include the polyhistidine (His-tag) system, which binds to metal-chelate resins like Ni-NTA. nih.gov

Emerging Tyrosine-Selective Bioconjugation Methodologies

While the incorporation of O-propargyl-tyrosine provides a powerful tool for bioconjugation, there is also growing interest in methods that can directly modify native tyrosine residues in proteins. These emerging methodologies offer the potential to label proteins without the need for genetic engineering to introduce an unnatural amino acid.

Tyrosine-Click Reaction: This reaction utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) or similar reagents to achieve a highly selective modification of tyrosine residues. nih.govacs.orgrsc.orgrsc.org The reaction is rapid, proceeds under mild conditions, and has been used to attach a variety of functional groups, including PEG chains and small molecule drugs. nih.govacs.org Electrochemical methods have also been developed to promote this reaction. rsc.orgacs.org

Palladium-Catalyzed Reactions: Transition metal catalysis, particularly with palladium, has been employed for the selective functionalization of tyrosine residues. walshmedicalmedia.comnih.govacs.org For example, palladium-catalyzed allylation of the phenolic hydroxyl group of tyrosine has been demonstrated. nih.govacs.org These methods expand the repertoire of chemical transformations that can be applied to proteins.

Enzyme-Mediated Functionalization: Enzymes offer exquisite selectivity for modifying specific amino acid residues. Tyrosinase, for instance, can oxidize tyrosine to an ortho-quinone, which can then be reacted with various nucleophiles. researchgate.netrsc.orgacs.orgacs.org This enzymatic approach allows for site-specific modification under biocompatible conditions.

These emerging techniques, along with the established use of O-propargyl-tyrosine, provide a rich and expanding toolbox for the precise chemical modification of peptides and proteins, driving innovation in fields ranging from basic research to therapeutic development. walshmedicalmedia.com

Engineering Protein Functionality Through Introduction of O-Propargyl-Tyrosine

The introduction of O-propargyl-tyrosine into a protein's structure allows for the precise installation of a reactive alkyne group. acs.orgnih.gov This functionality can be leveraged to engineer proteins with novel properties and functions for applications ranging from therapeutics to materials science. frontiersin.orgwalshmedicalmedia.com

Cell-free protein synthesis (CFPS) systems have proven particularly effective for incorporating O-propargyl-tyrosine. acs.orgnih.govresearchgate.net These systems overcome the limited cellular uptake of this unnatural amino acid, which can be a challenge in living cells. acs.orgnih.govresearchgate.net Studies have shown that CFPS can achieve significantly higher yields of proteins containing O-propargyl-tyrosine compared to in vivo methods, with one report noting a 27-fold increase in yield. acs.orgnih.govresearchgate.net A recently developed CFPS method demonstrated the production of 0.9–1.7 mg/mL of a modified super-folder green fluorescent protein (sfGFP) containing p-propargyloxyphenylalanine, achieving a suppression efficiency of 50–88%. nih.gov

The introduction of O-propargyl-tyrosine can, however, influence the inherent properties of the protein. For example, the substitution of tyrosine with p-propargyloxyphenylalanine at certain positions in sfGFP has been shown to reduce its fluorescence by 60-70%, while substitutions at other sites had a minimal effect, with a reduction of 20% or less. nih.gov This highlights the importance of selecting the incorporation site carefully to minimize disruption of the protein's natural function.

Beyond fluorescent proteins, this engineering approach has been applied to create novel biomaterials. For instance, elastin-like proteins (ELPs) functionalized with O-propargyl-tyrosine can be cross-linked to form hydrogels. njbio.comprinceton.edu These protein-engineered hydrogels have shown promise as scaffolds for tissue engineering, providing a biocompatible and tunable environment for cell culture. njbio.comprinceton.edu

| Protein | Incorporation Site(s) | Method of Incorporation | Observed Effect on Functionality/Property | Reference(s) |

| Green Fluorescent Protein (GFP) | N-terminus | Engineered orthogonal translation initiation system | Installation of a reactive group for N-terminal modification | frontiersin.org |

| Super-folder Green Fluorescent Protein (sfGFP) | Various (12 sites tested) | Cell-free protein synthesis (CFPS) | Site-dependent reduction in fluorescence (up to 70%); Yields of 0.9–1.7 mg/mL | nih.gov |

| Z domain | N-terminus | Engineered orthogonal translation initiation system | Successful incorporation confirmed by mass spectrometry (observed mass of 8364.17 Da vs. calculated 8364.06 Da) | frontiersin.org |

| Chymotrypsinogen | Surface-exposed tyrosines | Palladium-catalyzed O-alkylation | 50-65% conversion to the modified protein | nih.gov |

| Elastin-Like Proteins (ELPs) | Tyrosine residues | Genetic incorporation and subsequent chemical modification | Formation of cross-linked hydrogels for cell encapsulation | njbio.comprinceton.edu |

Development of Antibody-Based Bioconjugates

The unique properties of tyrosine residues, including those modified with a propargyl group, have been exploited for the development of sophisticated antibody-based bioconjugates. acs.orgcreative-biolabs.com These conjugates, particularly antibody-drug conjugates (ADCs), represent a promising class of targeted therapeutics. protein-cell.netnih.gov

Tyrosine-based conjugation offers several advantages over traditional methods that target lysine (B10760008) or cysteine residues. walshmedicalmedia.comcreative-biolabs.com Tyrosine is less abundant on the surface of antibodies compared to lysine, and its modification does not require the reduction of structurally important disulfide bonds, as is often necessary for cysteine conjugation. creative-biolabs.com This leads to the production of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), a critical factor for their therapeutic efficacy and safety. creative-biolabs.com

Various strategies have been developed to achieve site-specific conjugation via tyrosine residues. Chemoenzymatic methods, for example, use enzymes like tyrosinase to selectively oxidize a target tyrosine, which can then react with a payload molecule. walshmedicalmedia.com The "tyrosine-click" reaction, which utilizes diazodicarboxyamide-based reagents, provides a highly selective and stable means of attaching drugs or other molecules to tyrosine. nih.govrsc.org Research has demonstrated that these tyrosine-based linkages are remarkably stable under various conditions, including changes in pH, temperature, and exposure to human plasma. nih.gov

The utility of this approach has been demonstrated in the creation of ADCs with potent anti-cancer activity. nih.gov For instance, the antibody trastuzumab has been conjugated to an HIV entry inhibitor using a tyrosine-click reaction, resulting in a bioconjugate with potent HIV-1 neutralization activity. nih.gov In another study, a drug-to-antibody ratio of 6:1 was achieved for complete conjugation, highlighting the efficiency of these methods. researchgate.net Furthermore, tyrosine-based conjugation has been used to construct antibody-cell conjugates for targeted immunotherapy, where immune cells are directly linked to an antibody to enhance their tumor-killing capabilities. frontiersin.org

The incorporation of O-propargyl-tyrosine into antibodies can also be used to fine-tune their binding properties. Studies have shown that introducing this and other non-natural tyrosine derivatives can alter the binding affinity of an antibody, in some cases making it pH-dependent. nih.gov This opens up possibilities for designing "smart" antibodies that bind to their targets under specific physiological conditions, such as the acidic microenvironment of tumors.

| Antibody/Protein | Conjugated Molecule | Conjugation Method | Key Finding(s) | Reference(s) |

| Trastuzumab | HIV entry inhibitor (aplaviroc) | Tyrosine-click reaction | Resulting conjugate showed potent HIV-1 neutralization activity; linkage was highly stable. | nih.gov |

| Human IgG1 antibodies | Cytotoxic payloads (MMAE, PBD dimer) | Chemoenzymatic (tyrosinase-mediated) | Efficient generation of DAR2 and DAR4 ADCs. | protein-cell.net |

| HER2-binding scFv | Green Fluorescent Protein (GFP) | Tyrosinase-catalyzed reaction | Quantitative conversion achieved; antigen-binding affinity was preserved. | nih.gov |

| Anti-HER2 Antibody (Trastuzumab) | 3-nitro-l-tyrosine (non-natural amino acid) | Site-directed mutagenesis | Altered binding affinity at different pH values, creating pH-sensitive binding. | nih.gov |

| Generic Antibody | Drug-linker with PTAD | Click-like tyrosine ligation | Results in ADCs with higher homogeneity compared to lysine or cysteine conjugation. | creative-biolabs.com |

Advanced Research Applications and Methodological Considerations of O Propargyl Tyrosine

Design and Application of O-Propargyl-Tyrosine as Chemical Biology Probes and Tools

The design of O-propargyl-tyrosine centers on its propargyl group, which contains a terminal alkyne. This alkyne is a bioorthogonal chemical reporter, meaning it is inert within biological systems but can undergo specific, high-yield reactions with a partner functional group, typically an azide (B81097). This principle is the foundation of click chemistry, a set of reactions that are rapid, selective, and high-yielding under aqueous conditions.

The primary application of O-propargyl-tyrosine as a chemical biology tool is for bioconjugation. Once O-propargyl-tyrosine is incorporated into a protein, the alkyne handle can be "clicked" with an azide-modified molecule of interest. This allows for the attachment of various functional tags for detection, purification, or visualization.

Commonly Used Azide-Modified Probes for O-propargyl-tyrosine Labeling:

Fluorophores: For fluorescent imaging of proteins in cells and tissues.

Biotin: For affinity purification of labeled proteins using streptavidin-coated beads.

Drug Molecules: To create targeted antibody-drug conjugates or other therapeutic proteins. nih.gov

Crosslinkers: To study protein-protein interactions or stabilize protein complexes.

This modularity allows a single protein, genetically encoded with O-propargyl-tyrosine, to be used for multiple downstream applications simply by changing the azide-containing reaction partner. This versatility makes O-propargyl-tyrosine a cornerstone of modern chemical biology research. rsc.orgresearchgate.net

Interrogation of Protein Structure, Function, and Dynamics through O-Propargyl-Tyrosine Labeling

Incorporating O-propargyl-tyrosine at specific sites within a protein allows for detailed investigation of its structure, function, and dynamic behavior. Unlike traditional labeling methods that target naturally abundant residues like lysine (B10760008) or cysteine, the genetic encoding of this ncAA offers unparalleled precision. nih.govnih.gov

By replacing a natural tyrosine residue with O-propargyl-tyrosine, researchers can introduce a probe at a defined location. This is crucial for techniques such as:

Fluorescence Resonance Energy Transfer (FRET): By attaching a FRET donor or acceptor fluorophore to the propargyl handle, conformational changes and protein-protein interactions can be measured in real-time.

Activity-Based Protein Profiling (ABPP): O-propargyl-tyrosine can be incorporated into enzyme inhibitors or substrates to create activity-based probes. These probes covalently bind to the active site of an enzyme, and the alkyne handle is then used to attach a reporter tag for identification and quantification, providing a direct readout of enzyme activity in complex biological samples.

Structural Proteomics: The introduction of a bulky label or a crosslinker via the propargyl group can provide distance constraints that are useful for mapping protein structures and interaction interfaces. quora.com The ability to selectively label tyrosine residues is particularly valuable as they are moderately abundant and often located at protein interfaces or in functionally important regions. quora.comnih.gov

The table below summarizes key labeling strategies and their applications in protein analysis.

Table 1: Applications of O-Propargyl-Tyrosine Labeling in Protein Analysis| Application Area | Labeling Strategy | Research Finding | Citation |

|---|---|---|---|

| Protein-Protein Interaction | Site-specific incorporation followed by click-conjugation to a crosslinker or FRET pair. | Enables direct, linker-less conjugation of heterologous proteins to study interactions. | gbiosciences.com |

| Enzyme Activity Profiling | Incorporation into enzyme inhibitors to create activity-based probes with an alkyne handle. | Allows for cell-permeable probes to profile enzyme families like aldehyde dehydrogenases in live cancer cells. | |

| Protein Visualization | Genetic encoding of O-propargyl-tyrosine and subsequent click reaction with a fluorescent azide. | Provides specific fluorescent labeling of target proteins, such as sfGFP, for in-gel analysis and imaging. | pnas.org |

| Structural Mapping | Covalent labeling with reagents like PTAD that target tyrosine, followed by mass spectrometry. | Provides insights into the solvent accessibility and local environment of specific tyrosine residues. | quora.com |

Real-Time Tracking of Biosynthetic Pathways via Metabolic Labeling

Metabolic labeling is a technique used to study the synthesis of biomolecules, such as proteins, in real-time within living cells. The Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) method involves introducing a ncAA into the cellular environment, where it is taken up by the cell and incorporated into newly synthesized proteins by the translational machinery. jenabioscience.comnih.govnih.gov

While methionine analogs like azidohomoalanine (AHA) and homopropargylglycine (HPG) are most common for BONCAT, O-propargyl-tyrosine can also be used for this purpose. nih.govwindows.net When cells are supplied with O-propargyl-tyrosine, it competes with natural tyrosine for incorporation into nascent polypeptide chains. The "pulse" of ncAA introduction defines a specific time window, so only proteins synthesized during that period will carry the alkyne label.

Following the labeling pulse, cells are lysed, and the alkyne-tagged proteins are conjugated to a reporter tag (e.g., biotin-azide) via a click reaction. This allows for the selective enrichment and identification of the newly synthesized proteome via mass spectrometry, providing a snapshot of the cell's translational activity in response to specific stimuli or developmental stages. jenabioscience.comwindows.net

A related technique uses O-propargyl-puromycin (OPP), a puromycin (B1679871) analog that mimics aminoacyl-tRNA. nih.govnih.gov OPP enters the ribosome and is incorporated into the C-terminus of nascent polypeptide chains, terminating translation. nih.govcreative-proteomics.com The incorporated OPP provides an alkyne handle for fluorescent tagging, allowing for rapid and sensitive quantification of global protein synthesis in individual cells both in vitro and in vivo. nih.govnih.govcreative-proteomics.com These methods provide powerful tools for monitoring the dynamics of protein synthesis with high temporal resolution.

Engineering Orthogonal Protein Translation Initiation Systems with O-Propargyl-Tyrosine

A significant advancement in the use of O-propargyl-tyrosine is the engineering of orthogonal translation systems that specifically incorporate it at the N-terminus of a protein. This is achieved by re-engineering the components of the translation initiation machinery.

In one seminal study, researchers engineered an orthogonal translation initiation system in E. coli. jenabioscience.comnih.gov The key components were:

An Engineered Initiator tRNA: A tyrosyl-tRNA from the archaeon Methanococcus jannaschii (Mj-tRNATyr) was modified to be recognized as an initiator tRNA (becoming Mj-itRNA-2) by the E. coli ribosome. jenabioscience.comnih.gov

A Modified Start Codon: The standard AUG start codon of a target gene (e.g., for Green Fluorescent Protein) was replaced with the amber stop codon, TAG. jenabioscience.com

A Mutant Aminoacyl-tRNA Synthetase (aaRS): A variant of the Mj-TyrRS enzyme (AzF-RS) was used, which is capable of charging the engineered Mj-itRNA-2 with O-propargyl-tyrosine (OpgY). jenabioscience.com

This engineered system directs the ribosome to initiate translation at the TAG codon, inserting O-propargyl-tyrosine as the first amino acid. jenabioscience.comnih.gov Crucially, the engineered initiator tRNA was inactive at internal (elongational) TAG codons, ensuring site-specificity. nih.gov This allows for the precise installation of a bioorthogonal alkyne handle at the N-terminus of a protein, a position that is often solvent-exposed and minimally disruptive to protein function. jenabioscience.com However, the system showed some misincorporation of glutamine (Gln), indicating a need for further optimization to improve fidelity. nih.gov

Table 2: Components of an Engineered Orthogonal Initiation System for O-propargyl-tyrosine

| Component | Organism of Origin | Role in the System | Key Finding | Citation |

|---|---|---|---|---|

| Initiator tRNA | Methanococcus jannaschii | Mj-itRNA-2; recognizes the TAG start codon and delivers OpgY. | Engineered to be active only at the initiation position, not for elongation. | jenabioscience.comnih.gov |

| Aminoacyl-tRNA Synthetase | Methanococcus jannaschii | Mj-TyrRS variant (AzF-RS); charges Mj-itRNA-2 with O-propargyl-tyrosine. | The synthetase is active toward O-propargyl-tyrosine. | jenabioscience.com |

| Target Gene Codon | N/A | The canonical AUG start codon is mutated to a TAG amber stop codon. | Allows for site-specific incorporation of the ncAA at the N-terminus. | jenabioscience.com |

| Host Organism | Escherichia coli | Provides the ribosomal machinery for protein synthesis. | The system functions orthogonally within the host, though some Gln misincorporation is detected. | nih.gov |

Applications in Macromolecular Assembly and Advanced Material Science

The self-assembly of peptides into well-ordered nanostructures is a burgeoning field in materials science. Tyrosine-rich peptides are particularly interesting building blocks due to the ability of the phenolic side chain to participate in π-π stacking and hydrogen bonding, which drives the formation of structures like nanofibers, ribbons, and hydrogels. creative-proteomics.com

The incorporation of O-propargyl-tyrosine into these peptide sequences introduces a powerful tool for controlling and functionalizing the resulting materials. The propargyl group provides a specific site for covalent modification via click chemistry. This allows for:

Covalent Cross-linking: After peptides self-assemble into a desired nanostructure, the propargyl groups can be reacted with bifunctional azide linkers. This creates covalent bonds between adjacent peptides, enhancing the mechanical stability and robustness of the material (e.g., turning a physical hydrogel into a covalently cross-linked one).

Functionalization: The surface of the self-assembled material can be decorated with a wide range of molecules. By clicking azide-functionalized nanoparticles, catalysts, or bioactive molecules onto the peptide scaffold, advanced hybrid materials with tailored properties can be created. For instance, tyrosine-rich nanosheets have been explored as scaffolds for catalysis. creative-proteomics.com

Directed Assembly: The propargyl handle can guide the assembly of macromolecules. For example, two different proteins, one containing O-propargyl-tyrosine and the other containing an azido-amino acid, can be directly and covalently linked in a specific orientation. gbiosciences.com

This combination of programmed self-assembly driven by the peptide backbone and tyrosine interactions, coupled with covalent functionalization via the propargyl group, opens up new avenues for creating complex, sequence-defined biomaterials.

Computational Chemistry Approaches for O-Propargyl-Tyrosine Systems

Computational chemistry provides indispensable tools for understanding and engineering systems involving non-canonical amino acids like O-propargyl-tyrosine. These methods allow researchers to model interactions at an atomic level, predict properties, and guide experimental design. nih.gov

Key computational approaches include:

Molecular Docking: This technique is used to predict how O-propargyl-tyrosine binds to the active site of its cognate aminoacyl-tRNA synthetase (aaRS). By modeling the binding pose and calculating binding energies, researchers can identify key residues in the aaRS that need to be mutated to improve binding affinity and specificity for the ncAA over its natural counterpart, tyrosine.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of proteins that contain O-propargyl-tyrosine. These simulations can reveal how the incorporation of the ncAA affects the protein's conformational flexibility, stability, and interactions with other molecules over time. This is crucial for ensuring that the ncAA does not disrupt the protein's native structure and function.

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure and reactivity of the propargyl group itself. This can help in understanding the mechanism of the click reaction and in designing new bioorthogonal reactions with improved kinetics or different specificities.

Protein Redesign Algorithms: Computational tools can be used to design focused libraries of aaRS variants with a higher probability of successfully incorporating the desired ncAA. This approach can significantly reduce the experimental effort required compared to purely random mutagenesis and screening.

Table 3: Computational Approaches for O-Propargyl-Tyrosine Systems

| Computational Method | Application | Purpose | Citation |

|---|---|---|---|

| Molecular Docking | aaRS Engineering | Predicts the binding pose of O-propargyl-tyrosine in the synthetase active site to guide mutagenesis. | |

| Molecular Dynamics (MD) Simulation | Protein Structure & Dynamics | Simulates the motion of a protein containing O-propargyl-tyrosine to assess its impact on folding and stability. | |

| QM/MM Simulations | Reaction Mechanism | Studies the transition state and energy barriers of the click reaction involving the propargyl group. | |

| Library Design | aaRS Engineering | Computationally generates focused libraries of synthetase mutants for efficient screening of active variants. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Tyr(opropargyl)-OH, and how can purity be validated?

- Synthesis : A common approach involves introducing the opropargyl group to tyrosine via alkylation or click chemistry. For example, analogous protocols for Tyr derivatives (e.g., H-Tyr(Me)-OH) use 1,4-dioxane/water mixtures with protective groups like Fmoc, followed by purification via HPLC .

- Purity Validation : Use reversed-phase HPLC with UV detection (λ ~273 nm) and mass spectrometry (MS) to confirm molecular weight. Purity thresholds >95% are typical, as seen in tyrosine derivatives like H-Tyr(3,5-DiBr)-OH .

Q. How should this compound be stored to ensure stability?

- Store at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption, based on protocols for heat-sensitive tyrosine analogs like H-Tyr(Me)-OH . Avoid prolonged exposure to light, as phenolic groups (e.g., tyrosine derivatives) are prone to photodegradation .

Q. What analytical techniques are critical for characterizing structural analogs of this compound?

- Key Methods :

- NMR : Confirm regioselectivity of the opropargyl group (e.g., H NMR for aromatic protons, C for carbonyl signals) .

- FT-IR : Detect alkyne C≡C stretches (~2100 cm) .

- X-ray crystallography : Resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How does the opropargyl moiety influence this compound’s interactions with enzymes like tyrosine hydroxylase?

- The opropargyl group may sterically hinder enzyme binding or act as a mechanism-based inhibitor. For example, H-Tyr(3-I)-OH inhibits tyrosine hydroxylase by mimicking the native substrate while introducing halogen-induced electronic effects . Comparative kinetic assays (e.g., IC measurements) are recommended to quantify inhibition .

Q. What strategies resolve contradictions in stability data for this compound under varying experimental conditions?

- Example : Discrepancies in thermal stability (e.g., reported melting points for H-Tyr(3,5-DiBr)-OH range from 245°C to 416°C ) may arise from differences in crystallization solvents or heating rates. Use differential scanning calorimetry (DSC) under controlled atmospheres to standardize measurements . Follow NIH guidelines for transparent reporting of experimental parameters (e.g., solvent purity, humidity) .

Q. How can this compound be integrated into peptide-based drug design?

- The opropargyl group enables bioorthogonal reactions (e.g., Cu-free click chemistry) for site-specific conjugation in peptide chains. For instance, Fmoc-Tyr(4-O-propyl-NHAlloc)-OH was used to synthesize Apelin-13 mimetics via sequential deprotection and coupling . Optimize reaction pH (6.5–7.5) to balance alkyne reactivity and peptide solubility .

Safety and Compliance

Q. What waste disposal protocols apply to this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.